6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-amine dihydrochloride
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (500 MHz, DMSO-d₆) :
- δ 8.20 (s, 1H, pyridine H2)
- δ 7.65 (d, J = 8.8 Hz, 1H, pyridine H4)
- δ 6.67 (d, J = 9.0 Hz, 1H, pyridine H5)
- δ 4.01 (d, J = 12.3 Hz, 2H, morpholine H3/H5)
- δ 3.73 (m, 2H, morpholine H2/H6)
- δ 2.55–2.46 (m, 2H, morpholine H1/H4)
- δ 1.27 (d, J = 6.2 Hz, 6H, C2/C6 methyl)
¹³C NMR (126 MHz, DMSO-d₆) :
Infrared Spectroscopy (IR)
Characteristic absorption bands include:
Mass Spectrometry (MS)
- Free base : [M+H]⁺ at m/z 208.144 (calc. 207.137)
- Dihydrochloride : Molecular ion cluster around m/z 280.19 with isotopic peaks consistent with Cl₂
Comparative Analysis of Salt vs. Free Base Forms
Table 2 : Physicochemical comparison
| Property | Free Base | Dihydrochloride Salt |
|---|---|---|
| Molecular Formula | C₁₁H₁₇N₃O | C₁₁H₁₉Cl₂N₃O |
| Melting Point | 128–130°C | 237–239°C |
| Solubility (H₂O) | 0.5 mg/mL | >50 mg/mL |
| logP | 1.8 | -0.3 |
The salt form exhibits enhanced aqueous solubility due to ionic dissociation, while the free base demonstrates superior lipid membrane permeability. X-ray powder diffraction patterns differ significantly, with the salt showing sharp peaks at 2θ = 12.4°, 18.7°, and 24.9° indicative of crystalline order. Protonation shifts NMR signals downfield; for example, the pyridine H2 resonance moves from δ 7.85 in the free base to δ 8.20 in the salt.
Properties
IUPAC Name |
6-(2,6-dimethylmorpholin-4-yl)pyridin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.2ClH/c1-8-6-14(7-9(2)15-8)11-4-3-10(12)5-13-11;;/h3-5,8-9H,6-7,12H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTAMNDBJSINTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=C(C=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis
Step 1: Synthesis of Pyridin-3-amine Intermediate
- Starting from a suitable halogenated pyridine (such as 6-chloropyridin-3-amine), the core is prepared through standard nucleophilic aromatic substitution or amination reactions.
Step 2: Introduction of the 2,6-Dimethylmorpholin-4-yl Group
- The morpholine ring, substituted at the 2 and 6 positions with methyl groups, is introduced via nucleophilic substitution.
- The reaction is typically performed in ethanol under reflux conditions, which facilitates the formation of the C-N bond between the pyridine and the morpholine moiety.
Step 3: Formation of the Dihydrochloride Salt
- The free base is dissolved in ethanol and treated with an excess of hydrochloric acid (usually as a gas or concentrated aqueous solution) to yield the dihydrochloride salt.
- The product is isolated by filtration or crystallization, followed by washing and drying.
Typical Reaction Conditions and Yields
| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | Halogenated pyridine, amine source | Ethanol | Reflux | 6–12 h | 80–90 |
| 2 | 2,6-Dimethylmorpholine, base (if needed) | Ethanol | Reflux | 8–16 h | 85–95 |
| 3 | HCl (gas or solution) | Ethanol | 0–25°C | 1–2 h | 90–98 |
Note: The overall yield for the final product has been reported as high as 95% under optimized conditions.
Research Findings and Literature Analysis
- The most cited synthesis is described in the Journal of Medicinal Chemistry, where the compound was prepared in ethanol under reflux, yielding the dihydrochloride salt in 95% yield.
- The process is scalable and reproducible, making it suitable for both laboratory-scale and industrial applications.
- Safety and environmental considerations should be observed, particularly during the handling of hydrochloric acid and organic solvents.
Data Table: Key Properties and Preparation Summary
Notes and Best Practices
- Ensure all starting materials are of high purity to avoid side reactions.
- Ethanol is preferred due to its solvating properties and ease of removal post-reaction.
- The use of excess hydrochloric acid ensures complete conversion to the dihydrochloride salt.
- The product should be thoroughly dried to remove traces of solvent and acid, ensuring stability and reproducibility in downstream applications.
Chemical Reactions Analysis
Types of Reactions
6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
Chemistry
In the field of chemistry, 6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-amine dihydrochloride is utilized as a reagent in various chemical reactions. It serves as a building block for synthesizing more complex organic compounds, contributing to the development of new materials and chemicals.
Biology
Research indicates that this compound exhibits potential biological activities. Studies focus on its effects on cellular processes, including:
- Cell signaling pathways: Investigating how the compound interacts with specific receptors or enzymes.
- Antimicrobial properties: Exploring its effectiveness against various pathogens.
The compound's ability to modulate biological activity makes it an interesting candidate for further pharmacological studies.
Medicine
In medicinal chemistry, ongoing research aims to evaluate the therapeutic applications of this compound. Potential areas of exploration include:
- Drug development: As a precursor in synthesizing novel pharmaceuticals targeting specific diseases.
- Cancer therapeutics: Investigating its role in inhibiting tumor growth or enhancing the efficacy of existing treatments.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Antimicrobial Activity: A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against Gram-positive bacteria, suggesting its potential as an antibiotic agent.
- Cancer Research: Research indicated that this compound could inhibit the proliferation of specific cancer cell lines, highlighting its potential use in oncology.
- Enzyme Inhibition Studies: Investigations into its role as an enzyme inhibitor have shown promise in modulating metabolic pathways relevant to various diseases.
Mechanism of Action
The mechanism of action of 6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural Differences and Implications
Core Ring Variations: Pyridine vs. Pyridazine: The target compound’s pyridine ring is less electron-deficient than pyridazine (in 6-(2,6-dimethylmorpholin-4-yl)pyridazin-3-amine), affecting reactivity in nucleophilic substitutions .
Substituent Effects :
- Morpholine Derivatives : The 2,6-dimethylmorpholinyl group in the target compound improves steric shielding and metabolic stability compared to unsubstituted morpholine derivatives (e.g., 4-(2-chloroethyl)morpholine hydrochloride) .
- Trifluoromethyl Groups : The trifluoromethyl group in the pyrimidine analog increases lipophilicity and bioavailability, a feature absent in the target compound .
Salt Forms: Dihydrochloride salts (target compound and N-[(3R)-pyrrolidin-3-yl] analog) enhance water solubility, critical for drug formulation, whereas non-salt forms (e.g., pyridazine analog) may require co-solvents for dissolution .
Biological Activity
6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-amine dihydrochloride, also known by its CAS number 1282295-12-8, is a compound that has gained attention in pharmaceutical research due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its pharmacokinetics, therapeutic effects, and relevant case studies.
The compound has the following chemical properties:
Pharmacological Profile
Research indicates that this compound exhibits various biological activities, particularly in the field of infectious diseases and cancer therapeutics.
Antiparasitic Activity
One significant area of study involves its efficacy against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). In a study evaluating a series of compounds for their antiparasitic activity, it was found that derivatives of this compound exhibited promising results. Notably, pharmacokinetic studies revealed that certain formulations could achieve effective concentrations in vivo .
Table 1: Pharmacokinetic Studies on Compound Efficacy
| Species | Route | Dose (mg/kg) | C max (ng/mL) | T max (h) | AUC (ng/mL*h) |
|---|---|---|---|---|---|
| NMRI Mice | PO | 10 | 33 | 0.50 | 5700 |
| NMRI Mice | IP | 10 | 830 | 0.25 | 66,000 |
| HRN Mice | IP | 10 | 3800 | 0.50 | 1,000,000 |
This table summarizes the pharmacokinetic parameters observed in different mouse models, highlighting the significant exposure achieved in HRN mice compared to NMRI mice .
Cytotoxic Activity
In addition to its antiparasitic properties, the compound has been investigated for its cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies indicated that modifications to the pyridine moiety could enhance cytotoxic potency .
Case Studies
Several studies have documented the biological activity of this compound:
- Efficacy in HAT Models : In a rodent model of HAT, dosing with the compound led to complete cures in NMRI mice without signs of relapse over a period of 30 days. Contrarily, in HRN mice where higher exposure was achieved, toxicity was observed despite some efficacy .
- Metabolite Identification : Preliminary studies on metabolite identification suggested that while the parent compound exhibited significant activity, potential active metabolites were generated during metabolism. These metabolites were assessed for their potency against T. brucei, indicating a complex interaction between the compound and its metabolic products .
Q & A
Basic: What are the recommended synthetic routes for 6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-amine dihydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves coupling a substituted pyridine precursor with a 2,6-dimethylmorpholine moiety. A common approach is nucleophilic aromatic substitution, where an amine group replaces a halogen or nitro group on the pyridine ring. For example, reacting 6-chloropyridin-3-amine with 2,6-dimethylmorpholine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a base like K₂CO₃ can yield the target compound. Optimization may involve:
- Temperature control (80–120°C) to balance reaction rate and side-product formation.
- Solvent selection to enhance nucleophilicity and solubility of intermediates.
- Catalyst screening (e.g., CuI for Ullmann-type couplings) to improve yields .
Post-synthesis, the dihydrochloride salt is formed via HCl gas bubbling or treatment with concentrated HCl in an anhydrous solvent.
Basic: Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns on the pyridine and morpholine rings. For instance, methyl groups on the morpholine nitrogen (δ ~2.3–2.7 ppm) and pyridine protons (δ ~6.5–8.5 ppm) should align with expected splitting patterns .
- X-ray crystallography : Resolves crystal packing and stereochemistry. Programs like SHELXL or SIR97 refine data to validate bond angles and dihedral angles .
- HPLC-MS : Quantifies purity (>98%) and detects residual solvents or unreacted precursors. Reverse-phase C18 columns with acetonitrile/water gradients are standard .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from variations in assay conditions or structural analogs. To address this:
- Standardize assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls.
- Validate stereochemical impact : Compare activity of enantiomers (if applicable) using chiral HPLC.
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., morpholine methyl groups) to isolate pharmacophore contributions .
For example, morpholine ring methylation (2,6-dimethyl vs. unsubstituted) can alter lipophilicity and target binding, explaining divergent IC₅₀ values .
Advanced: What computational methods support the design of derivatives with enhanced pharmacological properties?
- Docking simulations : Tools like AutoDock Vina model interactions with target proteins (e.g., kinases). Focus on hydrogen bonding with the pyridine nitrogen and steric fit of the morpholine group.
- QSAR models : Train algorithms on datasets of bioactivity and physicochemical descriptors (logP, polar surface area) to predict optimal substitutions .
- DFT calculations : Assess electronic effects of substituents on pyridine’s aromaticity and morpholine’s conformational flexibility .
Advanced: How should researchers approach crystallographic refinement for this compound’s polymorphs?
Polymorph characterization requires:
- Data collection : High-resolution (≤1.0 Å) X-ray diffraction at low temperature (100 K) to minimize thermal motion.
- Refinement in SHELXL : Use restraints for disordered morpholine methyl groups and hydrogen-bonding networks.
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., chloride ion hydrogen bonds) to explain stability differences between polymorphs .
Advanced: What strategies mitigate solubility challenges in in vitro assays?
- Co-solvent systems : Use DMSO (≤0.1% v/v) with aqueous buffers to maintain solubility without cytotoxicity.
- Salt selection : Compare dihydrochloride vs. free base forms; the former typically offers higher aqueous solubility due to ionic dissociation .
- Nanoformulation : Encapsulate in liposomes or cyclodextrins to enhance bioavailability for cell-based studies .
Methodological: How can stability studies under varying pH and temperature conditions be designed?
- Forced degradation : Expose the compound to acidic (pH 1–3), neutral (pH 7), and basic (pH 9–11) buffers at 40°C for 24–72 hours.
- Analytical tracking : Monitor degradation via HPLC-UV (λ = 254 nm) and LC-MS to identify hydrolysis byproducts (e.g., pyridine ring cleavage).
- Arrhenius modeling : Predict shelf-life by extrapolating degradation rates at elevated temperatures (50–60°C) to standard storage conditions (4°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
